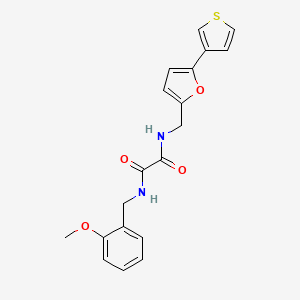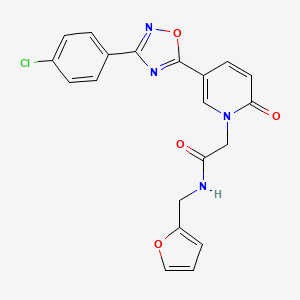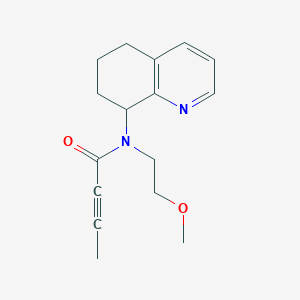
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide, also known as TQ-BE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TQ-BE is a derivative of tetrahydroquinoline, a class of compounds that have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide is not fully understood. However, it has been proposed that N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neuroprotection research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to reduce oxidative stress, inflammation, and apoptosis. In infectious disease research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to inhibit viral replication and bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide is its potential therapeutic applications in various fields of medicine. However, there are also limitations to using N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide in lab experiments. For example, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide is a relatively new compound, and its safety and efficacy in humans have not been fully established. Additionally, the synthesis of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide. One direction is to further investigate the mechanism of action of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide and its potential therapeutic applications in various fields of medicine. Another direction is to optimize the synthesis of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide to improve its yield and purity. Additionally, future research could focus on developing derivatives of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide with improved safety and efficacy profiles.
Synthesemethoden
The synthesis of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide involves the reaction of 2-bromo-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide with sodium methoxide in methanol. The reaction yields N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide as a yellow solid.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and infectious diseases. In cancer research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neuroprotection research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. In infectious disease research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to have antiviral and antibacterial properties.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-6-15(19)18(11-12-20-2)14-9-4-7-13-8-5-10-17-16(13)14/h5,8,10,14H,4,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJNXNPARHFIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCOC)C1CCCC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2510426.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2510428.png)
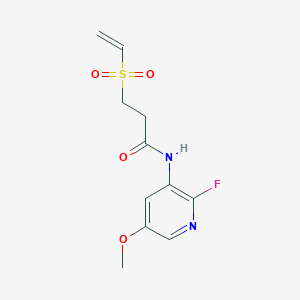
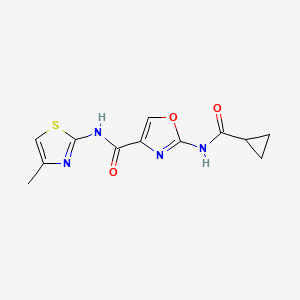
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2510434.png)
![N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2510435.png)
![N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2510437.png)
![Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B2510438.png)
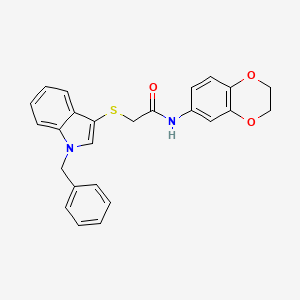
![4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2510442.png)
